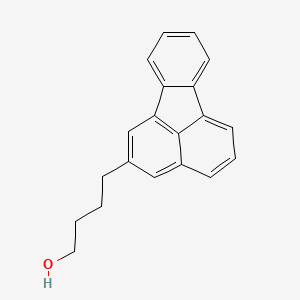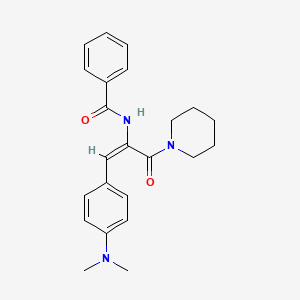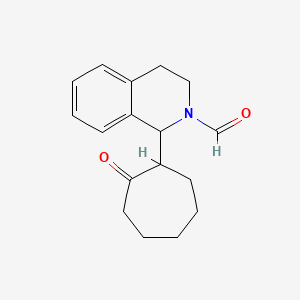
2-(2-Amino-4-methylphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an amino group and a methyl group attached to a phenoxyacetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenoxy)acetic acid typically involves the reaction of 2-amino-4-methylphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 2-amino-4-methylphenol in a suitable solvent, such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce sodium hydroxide to the reaction mixture to initiate the nucleophilic substitution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
化学反应分析
Types of Reactions
2-(2-Amino-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Esterification: Ester derivatives of phenoxyacetic acid.
科学研究应用
2-(2-Amino-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 2-(2-Amino-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyacetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: A simpler analog without the amino and methyl groups.
2-(2-Amino-4-chlorophenoxy)acetic acid: A similar compound with a chlorine substituent instead of a methyl group.
2-(2-Amino-4-methoxyphenoxy)acetic acid: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
2-(2-Amino-4-methylphenoxy)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
193685-42-6 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-(2-amino-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI 键 |
IHZCKOBTZMHTDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


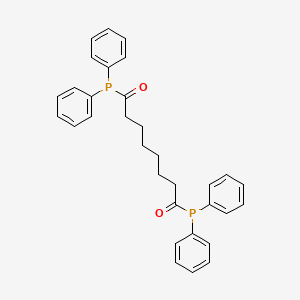

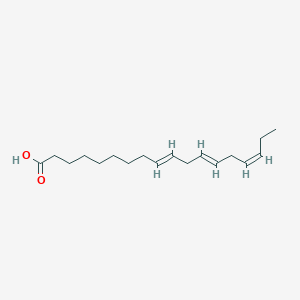

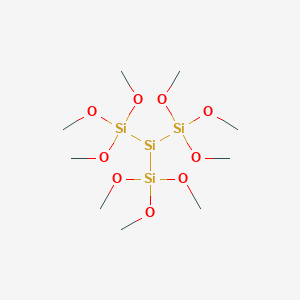
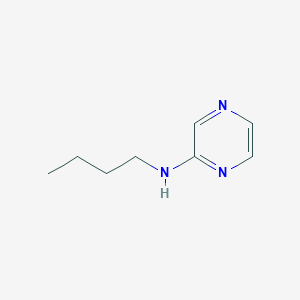

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
